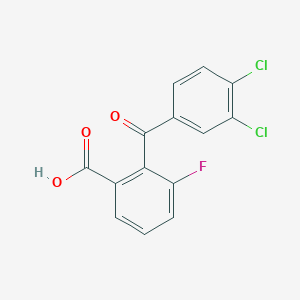

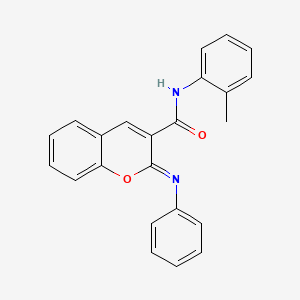

![molecular formula C18H18N2O2 B2800579 3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 950306-48-6](/img/structure/B2800579.png)

3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

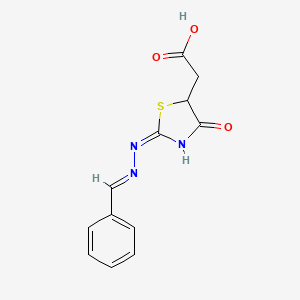

The compound “3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a diazepine derivative . Diazepines are seven-membered heterocyclic compounds with two nitrogen atoms . The structure also contains a benzoyl group, which is a functional group consisting of a benzene ring attached to a carbonyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, diazepines and benzoyl compounds are known to undergo a variety of chemical reactions. For example, diazepines can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined through various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Azepinones Synthesis

The synthesis of related compounds like 3H-4, 5-dihydro-2-methylbenzo[d]-[1, 3]-diazepine through a mild experimental approach illustrates the potential general method for such compounds. These have basicities comparable to tetrahydropyrimidines and are characterized using spectroscopy data (Desmarchelier et al., 1968).

N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Synthesis

A general approach for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, including tetrahydro-1H-benzo[4,5]imidazo[1,2-a][1,4]diazepin-1-one derivatives, has been developed, expanding the structural diversity of these compounds (Dzedulionytė et al., 2022).

Fluorine-Containing Derivatives Synthesis

The synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepinols demonstrates the versatility in functionalizing these compounds. Unexpected novel fluorine-containing N-sulfinylanilines were obtained, highlighting the synthetic utility of these structures (Kamitori et al., 2008).

Synthesis of Novel Derivatives

Efforts to synthesize 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives add to the chemical diversity of this class, offering new possibilities for application and study (Wang et al., 2014).

Application in Corrosion Inhibition

- Corrosion Inhibitor for Copper: A novel synthesized benzodiazepine demonstrated effective corrosion inhibition for copper in NaCl solution, indicating potential applications in materials science and engineering (Benzbiria et al., 2020).

Potential Pharmacological Implications

Cathepsin B Inhibition

Palladacycles, including those derived from similar benzodiazepinones, show promising cathepsin B inhibition and cytotoxicity, suggesting potential therapeutic applications in cancer-related events (Spencer et al., 2009).

Benzodiazepine Receptor Interaction

The synthesis and interaction of related pyrazolo[4,3-e][1,4]diazepin-8-ones with benzodiazepine receptors in rat cerebral cortex provide insights into potential neurological and pharmacological applications (Baraldi et al., 1985).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-methyl-5-(4-methylbenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)18(22)20-11-13(2)17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIFCJYQSNFSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

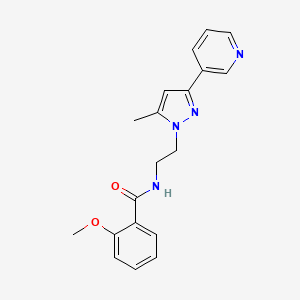

![N-(5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2800496.png)

![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/no-structure.png)

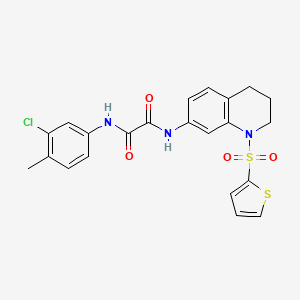

![2-fluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}benzamide](/img/structure/B2800503.png)

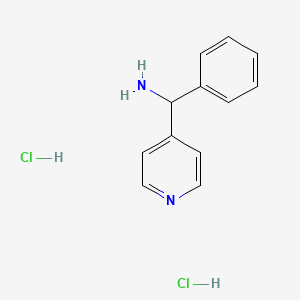

![4-Chloro-2-{[(3-chlorobenzyl)amino]methyl}phenol](/img/structure/B2800504.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2800514.png)